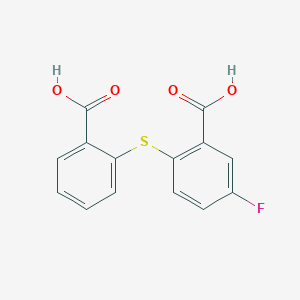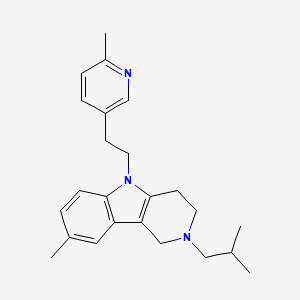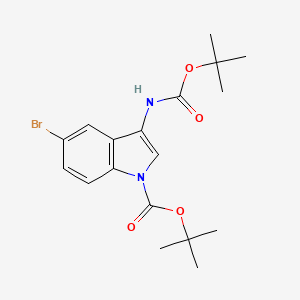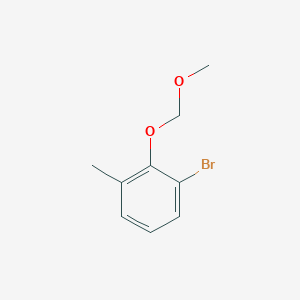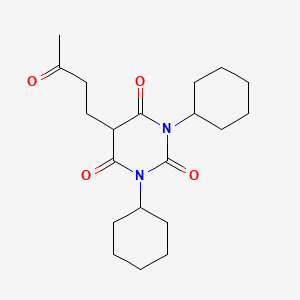
Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)- is a derivative of barbituric acid, which is a pyrimidine-based heterocyclic compound. This compound is known for its unique structure, which includes two cyclohexyl groups and a 3-oxobutyl group attached to the barbituric acid core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid and acetic anhydride. The reaction conditions include using acetic acid as a solvent and acetic anhydride as a dehydrating agent . The process is relatively straightforward, involving crystallization, filtration, and drying to obtain the refined product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions, with additional steps to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl groups or the 3-oxobutyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted barbituric acid derivatives .
Scientific Research Applications
1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit cell proliferation by interfering with DNA synthesis and protein synthesis. The compound binds to DNA and inhibits the activity of enzymes involved in these processes, leading to reduced cell growth and proliferation . Additionally, it may modulate the activity of certain signaling pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyclohexylbarbituric acid: Similar in structure but lacks the 3-oxobutyl group.
1,3-Dimethylbarbituric acid: Contains methyl groups instead of cyclohexyl groups.
Barbituric acid: The parent compound, which lacks the cyclohexyl and 3-oxobutyl groups.
Uniqueness
1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl groups and the 3-oxobutyl group enhances its lipophilicity and potential biological activity compared to other barbituric acid derivatives .
Properties
CAS No. |
20527-61-1 |
|---|---|
Molecular Formula |
C20H30N2O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1,3-dicyclohexyl-5-(3-oxobutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H30N2O4/c1-14(23)12-13-17-18(24)21(15-8-4-2-5-9-15)20(26)22(19(17)25)16-10-6-3-7-11-16/h15-17H,2-13H2,1H3 |
InChI Key |
ZFPXRUWYABZHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


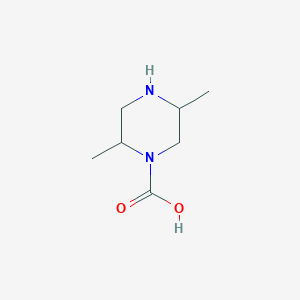
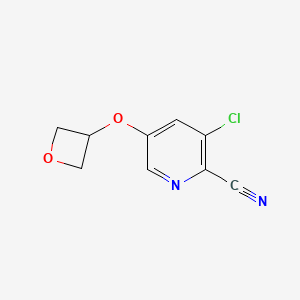
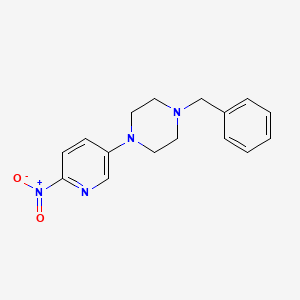
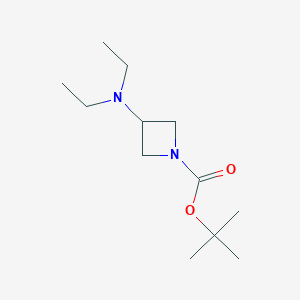
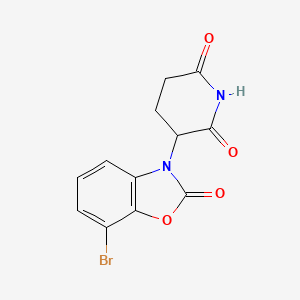
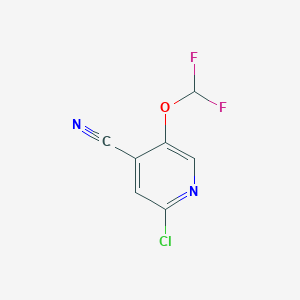

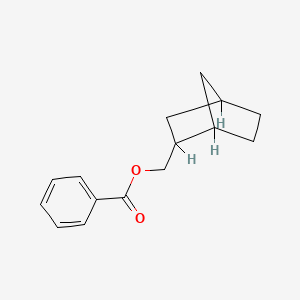
![1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)
